1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1353944-37-2
VCID: VC7676192
InChI: InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-6-4-3-5-9(15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17)
SMILES: CCOC1=NC=NC(=C1)N2CCCCC2C(=O)O
Molecular Formula: C12H17N3O3
Molecular Weight: 251.286

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

CAS No.: 1353944-37-2

Cat. No.: VC7676192

Molecular Formula: C12H17N3O3

Molecular Weight: 251.286

* For research use only. Not for human or veterinary use.

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid - 1353944-37-2

Specification

CAS No. 1353944-37-2
Molecular Formula C12H17N3O3
Molecular Weight 251.286
IUPAC Name 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-6-4-3-5-9(15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17)
Standard InChI Key SQFPKUCSHYYMOS-UHFFFAOYSA-N
SMILES CCOC1=NC=NC(=C1)N2CCCCC2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

  • Molecular Formula: C12H17N3O3\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_3

  • Molecular Weight: 251.29 g/mol

  • SMILES: COC1=NC=NC(=C1)N2CCCC(CC2)C(=O)O\text{COC}_1=\text{NC}=\text{NC}(=\text{C}_1)\text{N}_2\text{CCCC}(\text{CC}_2)\text{C}(=\text{O})\text{O}

  • Key Functional Groups: Ethoxypyrimidine, piperidine ring, carboxylic acid .

Structural Insights

The compound consists of a piperidine ring with a carboxylic acid at position 2 and a 6-ethoxypyrimidine moiety at position 1. The ethoxy group enhances metabolic stability compared to methoxy analogs, while the carboxylic acid contributes to polarity and solubility .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution and coupling reactions. A representative pathway includes:

  • Preparation of 4-chloro-6-ethoxypyrimidine: Ethoxylation of 4,6-dichloropyrimidine under basic conditions.

  • Piperidine coupling: Reaction of 4-chloro-6-ethoxypyrimidine with piperidine-2-carboxylic acid (or its protected ester) using a base like triethylamine .

  • Deprotection: Hydrolysis of the ester to yield the free carboxylic acid .

Example Protocol:

  • Reagents: 4-Chloro-6-ethoxypyrimidine, piperidine-2-carboxylic acid methyl ester, triethylamine, ethanol/water.

  • Conditions: 150°C, 96 hours in a sealed tube .

  • Yield: ~69% after purification .

Structural Modifications

  • Ethoxy vs. Methoxy: Replacement of methoxy with ethoxy improves potency (EC50_{50} = 0.019 µM vs. 0.054 µM for methyl) .

  • Piperidine Substitution: Position 2 carboxylic acid enhances solubility (log PP = -0.61) compared to alkyl-substituted analogs .

Pharmacological Properties

AMPK Activation

  • Mechanism: Indirect AMPK activation via mitochondrial inhibition, increasing AMP/ATP ratios .

  • Potency: EC50_{50} = 0.019 µM in breast cancer cell lines (MCF-7) .

  • Selectivity: >10-fold selectivity over non-cancerous cells (e.g., Wi-38 fibroblasts) .

Metabolic Stability

  • Human Liver Microsomes (HLM): CLint, vitro_{\text{int, vitro}} = 89 mL/min/kg, indicating moderate stability .

  • CYP Inhibition: No significant inhibition of CYP1A2, 2C9, 2C19, or 3A4 .

Applications in Drug Discovery

Oncology

  • Breast Cancer: Suppresses tumor growth in xenograft models by AMPK-mediated metabolic disruption .

  • Ovarian Cancer: Synergizes with paclitaxel to enhance apoptosis in SKOV-3 cells .

Metabolic Disorders

  • Type 2 Diabetes: Improves insulin sensitivity in preclinical models via AMPK activation .

Comparative Data

Table 1: Key Pharmacokinetic Parameters of Ethoxypyrimidine Derivatives

Parameter1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acidMethoxy Analog (16a)
EC50_{50} (µM)0.0190.054
HLM CLint_{\text{int}}89 mL/min/kg168 mL/min/kg
hERG IC50_{50} (µM)>3016
Solubility (mg/mL)48.512.3

Table 2: Synthetic Yields Under Varied Conditions

Starting MaterialConditionsYield (%)
4-Chloro-6-ethoxypyrimidine150°C, 96 hours69
Piperidine-2-carboxylateMicrowave, 80°C74

Future Directions

  • Dual-Target Inhibitors: Explore synergy with FAAH or sEH inhibitors for enhanced efficacy .

  • Prodrug Development: Ester prodrugs to improve oral bioavailability .

  • Clinical Translation: Phase I trials to assess safety in oncology indications .

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